molecular formula C7H13NO2 B13898067 (R)-2-(1-Methylpyrrolidin-3-YL)acetic acid

(R)-2-(1-Methylpyrrolidin-3-YL)acetic acid

Cat. No.: B13898067
M. Wt: 143.18 g/mol
InChI Key: GXZULSXLGWEQFS-ZCFIWIBFSA-N
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Description

®-2-(1-Methylpyrrolidin-3-YL)acetic acid is a chiral compound with a pyrrolidine ring structure. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1-Methylpyrrolidin-3-YL)acetic acid typically involves the use of chiral starting materials and catalysts to ensure the desired enantiomer is obtained. One common method involves the reaction of ®-1-methylpyrrolidine with bromoacetic acid under basic conditions to form the desired product. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of ®-2-(1-Methylpyrrolidin-3-YL)acetic acid often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and consistent production of the compound. Additionally, purification methods such as crystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

®-2-(1-Methylpyrrolidin-3-YL)acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles such as alkyl halides or amines. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ®-2-(1-Methylpyrrolidin-3-YL)acetic acid can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the pyrrolidine ring, resulting in a wide range of derivatives .

Scientific Research Applications

®-2-(1-Methylpyrrolidin-3-YL)acetic acid has numerous applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: In biological research, the compound is used to study enzyme-substrate interactions and receptor binding.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: In industrial applications, ®-2-(1-Methylpyrrolidin-3-YL)acetic acid is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-2-(1-Methylpyrrolidin-3-YL)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways. For example, in neurological applications, the compound may act as an agonist or antagonist at certain neurotransmitter receptors, thereby affecting neuronal signaling and function .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

2-[(3R)-1-methylpyrrolidin-3-yl]acetic acid

InChI

InChI=1S/C7H13NO2/c1-8-3-2-6(5-8)4-7(9)10/h6H,2-5H2,1H3,(H,9,10)/t6-/m1/s1

InChI Key

GXZULSXLGWEQFS-ZCFIWIBFSA-N

Isomeric SMILES

CN1CC[C@@H](C1)CC(=O)O

Canonical SMILES

CN1CCC(C1)CC(=O)O

Origin of Product

United States

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